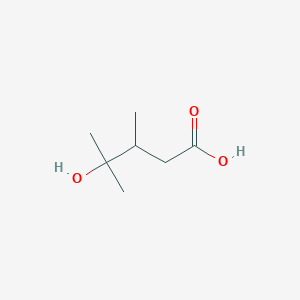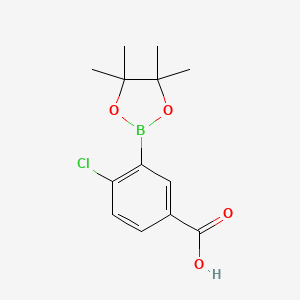
3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride
Vue d'ensemble
Description
“3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17BrClNO . Its molecular weight is 306.63 . The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a bromophenyl group through an ether linkage .Applications De Recherche Scientifique
Chemical Synthesis and Transformation
3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride is involved in various chemical synthesis and transformation processes, providing valuable templates in medicinal chemistry. Its derivatives, such as cis-4-bromo-3-(phenoxy or benzyloxy)piperidines, are transformed into piperidin-3-one frameworks through dehydrobromination followed by acid hydrolysis, showcasing the compound's role in synthesizing complex chemical structures (Mollet et al., 2011).
Inhibitory and Catalytic Properties
The compound's derivatives exhibit specific inhibitory properties, particularly in the context of carbonic anhydrase enzyme inhibition. They demonstrate selective toxicity towards tumor cells, suggesting potential utility in developing anticancer drugs. Although showing low inhibition potency towards certain isoforms, these derivatives indicate a preference for selective isoenzyme inhibition, hinting at possible medicinal applications (Yamali et al., 2016).
Biological Activity and Pharmacological Potential
Compounds related to 3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride show significant biological activities, including decreased triglyceride, cholesterol, and blood sugar levels. Such biological efficacy is highlighted in studies where specific compounds exhibit superior activities compared to standard drugs, underlining their pharmacological potential and possible therapeutic applications (Komoto et al., 2000).
Propriétés
IUPAC Name |
3-(4-bromo-3-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-7-10(4-5-12(9)13)15-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDXSQNNLADFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-methylphenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



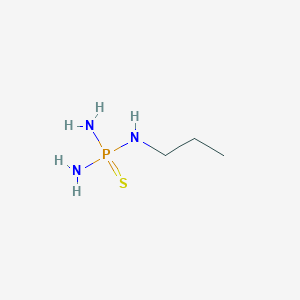
![1-{2-(4-chlorophenyl)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1465874.png)


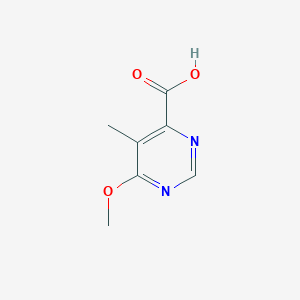




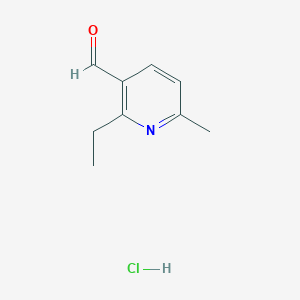
![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanamine](/img/structure/B1465887.png)
